3,6-difluoro-N-methylpyridin-2-amine
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Overview
Description
3,6-difluoro-N-methylpyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring . These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 3,6-difluoro-N-methylpyridin-2-amine, often involves selective fluorination reactions. One common method is the reaction of 2,3,5-trichloropyridine with potassium fluoride (KF) in dimethylformamide (DMF) at 150°C for 6 hours, yielding 5-chloro-2,3-difluoropyridine . Further modifications can introduce the N-methyl group and additional fluorine atoms.
Industrial Production Methods
Industrial production of fluorinated pyridines typically employs large-scale fluorination techniques using efficient fluorinating reagents and catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3,6-difluoro-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like potassium fluoride (KF) and tetrabutylammonium fluoride (TBAF) in solvents like DMF.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3,6-difluoro-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities due to the presence of fluorine atoms, which can enhance the compound’s stability and bioavailability.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-difluoro-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-trifluoropyridine
- 2,6-difluoropyridine
- 3,5-difluoropyridine
Uniqueness
3,6-difluoro-N-methylpyridin-2-amine is unique due to its specific substitution pattern and the presence of both fluorine atoms and an N-methyl group. This combination can result in distinct physical, chemical, and biological properties compared to other fluorinated pyridines .
Properties
Molecular Formula |
C6H6F2N2 |
---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
3,6-difluoro-N-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6F2N2/c1-9-6-4(7)2-3-5(8)10-6/h2-3H,1H3,(H,9,10) |
InChI Key |
RXVAXJRYPOLLFM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=N1)F)F |
Origin of Product |
United States |
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